molecular formula C12H17I B1601927 1-Hexyl-4-iodobenzene CAS No. 62150-34-9

1-Hexyl-4-iodobenzene

Cat. No. B1601927
CAS RN: 62150-34-9
M. Wt: 288.17 g/mol
InChI Key: QCTCAMDTUGSMJX-UHFFFAOYSA-N
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Description

1-Hexyl-4-iodobenzene is a laboratory chemical with the CAS number 62150-34-9 . It has a molecular formula of C12H17I . It is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular structure of 1-Hexyl-4-iodobenzene is represented by the formula C12H17I . The average mass is 288.168 Da and the monoisotopic mass is 288.037476 Da .


Physical And Chemical Properties Analysis

1-Hexyl-4-iodobenzene has a molecular weight of 288.17 . The safety data sheet indicates that it has a flash point of 120 °C / > 248 °F .

Scientific Research Applications

  • Ozone Equivalent in Organic Reactions : 4-t-Butyl iodoxybenzene, a compound structurally similar to 1-Hexyl-4-iodobenzene, has been found effective as an ozone equivalent in organic reactions, transforming various π bonds into carbonyl compounds (Ranganathan, Ranganathan, & Singh, 1985).

  • Field-Free Molecular Alignment : Studies have shown that field-free alignment of iodobenzene molecules can be enhanced by dividing a laser pulse into two synchronized pulses (Bisgaard et al., 2004).

  • Cascade C-O/C-C Formation : Iodobenzene-catalyzed functionalization of olefins through C-C and C-O bond formation has been achieved, leading to the synthesis of complex organic structures like oxabicyclo[3.2.1]octanes and [4.2.1]nonanes (Ngatimin et al., 2013).

  • Oxidative C-H Amination : (Diacetoxy)iodobenzene-mediated oxidative C-H amination has been developed for the synthesis of substituted imidazopyridines and indolizines, suggesting a radical pathway (Mondal et al., 2017).

  • Heck Reaction Solvent : An ionic liquid synthesized from n-hexyl bromide and N-methylimidazole, similar in structure to 1-Hexyl-4-iodobenzene, has been used as an efficient solvent for the Heck cross-coupling reaction (Nam & Hien, 2014).

  • Oxidation of Ketones : Iodobenzene has been used in the catalyzed alpha-oxidation of ketones, where diacyloxy(phenyl)-lambda3-iodanes act as oxidants (Ochiai et al., 2005).

Safety and Hazards

1-Hexyl-4-iodobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding ingestion and inhalation .

properties

IUPAC Name

1-hexyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17I/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTCAMDTUGSMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566777
Record name 1-Hexyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexyl-4-iodobenzene

CAS RN

62150-34-9
Record name 1-Hexyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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